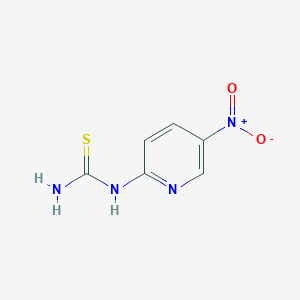

(5-Nitro-pyridin-2-yl)-thiourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(5-nitropyridin-2-yl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2S/c7-6(13)9-5-2-1-4(3-8-5)10(11)12/h1-3H,(H3,7,8,9,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFFXPYYKRPNOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(5-Nitro-pyridin-2-yl)-thiourea: A Technical Guide to Synthesis and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: (5-Nitro-pyridin-2-yl)-thiourea is a heterocyclic organic compound that incorporates three key structural motifs: a pyridine ring, a nitro group, and a thiourea functional group. The combination of these features makes it a compound of interest in medicinal chemistry and materials science. Thiourea derivatives are widely recognized for their diverse biological activities, while the nitro-substituted pyridine core is a common scaffold in pharmacologically active molecules.[1] This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and expected analytical data for research and development purposes.

Synthesis

The synthesis of this compound is most reliably achieved through a two-step process starting from the commercially available 2-amino-5-nitropyridine. The general strategy involves the formation of an N-acylthiourea intermediate by reacting the starting amine with benzoyl isothiocyanate, followed by a basic hydrolysis to remove the benzoyl protecting group.

Reaction Scheme:

-

Step 1: 2-Amino-5-nitropyridine + Benzoyl isothiocyanate → 1-Benzoyl-3-(5-nitro-pyridin-2-yl)-thiourea

-

Step 2: 1-Benzoyl-3-(5-nitro-pyridin-2-yl)-thiourea + NaOH → this compound + Sodium Benzoate

Experimental Protocol

Materials and Reagents:

-

2-Amino-5-nitropyridine (C₅H₅N₃O₂)[2]

-

Benzoyl isothiocyanate (C₈H₅NOS)

-

Acetone (CH₃COCH₃), anhydrous

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethanol (C₂H₅OH)

Procedure:

Step 1: Synthesis of 1-Benzoyl-3-(5-nitro-pyridin-2-yl)-thiourea

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-nitropyridine (13.9 g, 0.1 mol) in 100 mL of anhydrous acetone.

-

To this stirring solution, add benzoyl isothiocyanate (16.3 g, 0.1 mol) dropwise over 15 minutes.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The intermediate product, 1-benzoyl-3-(5-nitro-pyridin-2-yl)-thiourea, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold acetone (2 x 20 mL), and dry in a vacuum oven. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Suspend the crude 1-benzoyl-3-(5-nitro-pyridin-2-yl)-thiourea from the previous step in 150 mL of a 10% (w/v) aqueous sodium hydroxide solution.

-

Heat the mixture to 80-90 °C and stir for 1-2 hours until the solid has completely dissolved, indicating the completion of hydrolysis.

-

Cool the resulting solution to room temperature and filter to remove any insoluble impurities.

-

Transfer the clear filtrate to a beaker and place it in an ice bath.

-

Slowly acidify the cold solution by adding concentrated hydrochloric acid dropwise with constant stirring until the pH reaches approximately 5-6.

-

A yellow precipitate of this compound will form. Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

-

Collect the product by vacuum filtration, wash thoroughly with cold deionized water until the washings are neutral, and then wash with a small amount of cold ethanol.

-

Dry the final product in a vacuum oven at 50-60 °C to a constant weight.

Synthesis Workflow Diagram

References

Spectroscopic analysis of (5-Nitro-pyridin-2-yl)-thiourea

An In-depth Spectroscopic Guide to (5-Nitro-pyridin-2-yl)-thiourea for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, a compound of interest in medicinal chemistry due to the prevalence of both thiourea and nitro-pyridine moieties in biologically active molecules.[1][2][3][4] This document details the synthesis, experimental protocols for spectroscopic characterization, and a summary of expected spectral data.

Synthesis and Characterization

This compound can be synthesized through the reaction of 2-amino-5-nitropyridine with an appropriate isothiocyanate precursor. A common method involves the in-situ generation of benzoyl isothiocyanate from benzoyl chloride and ammonium thiocyanate, which then reacts with the amine.

The synthesis workflow begins with the reaction of ammonium thiocyanate and benzoyl chloride to form the isothiocyanate intermediate. This is followed by the addition of 2-amino-5-nitropyridine. The final step involves hydrolysis to yield the target compound, this compound.

Spectroscopic Analysis

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including FT-IR, UV-Vis, NMR, and Mass Spectrometry.

The general workflow for analysis involves synthesizing the compound, purifying it, and then subjecting it to various spectroscopic techniques. Each technique provides unique structural information, which is then combined to confirm the identity and purity of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using KBr pellets. Characteristic vibrational bands for thiourea derivatives include N-H, C=S, and C-N stretching frequencies. The presence of the nitro group and the pyridine ring will also give rise to distinct peaks.[5][6]

Table 1: FT-IR Spectroscopic Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| ν(N-H) | 3150 - 3400 | Stretching vibrations of the N-H groups in the thiourea moiety. Multiple bands may be observed.[6] |

| ν(C-H) aromatic | 3000 - 3100 | Stretching vibration of C-H bonds in the pyridine ring. |

| νasym(NO₂) | 1500 - 1560 | Asymmetric stretching of the nitro group. |

| ν(C=N) + δ(N-H) | 1550 - 1620 | Mixed vibration of C=N stretching and N-H bending. |

| νsym(NO₂) | 1335 - 1385 | Symmetric stretching of the nitro group. |

| ν(C-N) | 1250 - 1350 | Stretching vibrations of the C-N bonds.[7] |

| ν(C=S) | 700 - 850 | Thioamide C=S stretching vibration. This band is characteristic of thioureas.[5][7] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum, typically recorded in a solvent like methanol or ethanol, is expected to show absorption bands corresponding to π → π* and n → π* transitions within the aromatic pyridine ring and the thiourea moiety.

Table 2: UV-Vis Spectroscopic Data

| Wavelength (λmax) | Electronic Transition | Chromophore |

| ~230 - 260 nm | π → π | Pyridine ring and C=O (if from precursor)[8] |

| ~280 - 320 nm | π → π / n → π | Thiocarbonyl group (C=S)[8] |

| ~330 - 380 nm | n → π | Nitro group (NO₂) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for determining the detailed molecular structure, including the connectivity of atoms. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃.

¹H NMR: The proton NMR spectrum will show signals for the aromatic protons on the pyridine ring and the N-H protons of the thiourea group. The chemical shifts and coupling patterns are indicative of their positions.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom, including the characteristic thiocarbonyl carbon (C=S).

Table 3: NMR Spectroscopic Data (Predicted in DMSO-d₆)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~11.0 - 13.0 | Singlet (broad) | N-H proton (amide-like) |

| ¹H | ~9.5 - 10.5 | Singlet (broad) | N-H proton (amine-like) |

| ¹H | ~8.8 - 9.2 | Doublet | Proton at C6 of the pyridine ring |

| ¹H | ~8.2 - 8.5 | Doublet of Doublets | Proton at C4 of the pyridine ring |

| ¹H | ~7.0 - 7.5 | Doublet | Proton at C3 of the pyridine ring |

| ¹³C | ~180 - 185 | - | C=S (Thiocarbonyl carbon)[8][9] |

| ¹³C | ~150 - 155 | - | C2 of the pyridine ring |

| ¹³C | ~145 - 150 | - | C5 of the pyridine ring (attached to NO₂) |

| ¹³C | ~135 - 140 | - | C4 of the pyridine ring |

| ¹³C | ~125 - 130 | - | C6 of the pyridine ring |

| ¹³C | ~115 - 120 | - | C3 of the pyridine ring |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. The molecular ion peak (M⁺) corresponding to the molecular weight of C₆H₆N₄O₂S (198.20 g/mol ) is expected.

Table 4: Mass Spectrometry Data

| m/z Value | Ion | Description |

| ~198 | [M]⁺ | Molecular ion peak for C₆H₆N₄O₂S. |

| Varies | [M - NO₂]⁺ | Loss of the nitro group. |

| Varies | [M - NH₂CS]⁺ | Fragmentation of the thiourea side chain. |

| Varies | Various | Fragments corresponding to the nitropyridine ring and thiourea moiety. |

Experimental Protocols

FT-IR Spectroscopy:

-

A small sample of this compound is finely ground with spectroscopic grade potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The pellet is placed in the sample holder of an FT-IR spectrometer.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

-

A dilute solution of the compound is prepared in a suitable UV-transparent solvent (e.g., methanol, 10⁻⁵ M).

-

The solution is placed in a quartz cuvette.

-

A baseline spectrum of the pure solvent is recorded.

-

The absorption spectrum of the sample solution is recorded over a range of 200-800 nm.

NMR Spectroscopy:

-

Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 600 MHz).

Mass Spectrometry:

-

A sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

The sample is ionized using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

The mass-to-charge ratios of the resulting ions are measured by the mass analyzer.

Potential Biological Signaling Pathways

Thiourea derivatives and nitroaromatic compounds are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects.[2][3][4] The this compound scaffold could potentially interact with various biological targets. For instance, many anticancer agents function by inducing apoptosis. This can occur through pathways involving the inhibition of regulatory proteins like Bcl-2, which leads to the activation of caspases and subsequent programmed cell death.

References

- 1. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. iosrjournals.org [iosrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

Elusive Synthesis and Properties of (5-Nitro-pyridin-2-yl)-thiourea: A Technical Overview Based on Analogous Compounds

Despite extensive investigation, detailed experimental data on the physical and chemical properties of (5-Nitro-pyridin-2-yl)-thiourea (CAS 866620-46-4) remains largely unreported in publicly accessible scientific literature. This technical guide, therefore, provides a comprehensive overview based on established principles of organic chemistry and data from closely related structural analogs. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in this class of compounds.

While the specific synthesis and full characterization of this compound are not documented, its molecular formula is established as C₆H₆N₄O₂S.[1] This guide will leverage data from analogous pyridyl and nitrophenyl thiourea derivatives to infer its probable characteristics and potential biological significance. Thiourea derivatives are a well-studied class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[2][3][4] The presence of the nitropyridine moiety suggests potential for unique electronic and biological properties.[5]

I. Physicochemical Properties (Inferred)

Quantitative experimental data for the target compound is unavailable. The following table summarizes key physicochemical properties that can be reasonably predicted based on its structure and data from analogous compounds.

| Property | Predicted Value/Information | Basis of Prediction |

| Molecular Weight | 198.20 g/mol | Calculated from molecular formula (C₆H₆N₄O₂S) |

| Melting Point | Likely a solid with a defined melting point | General property of similar crystalline organic compounds |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF) | Typical solubility profile for substituted thioureas |

| Appearance | Likely a crystalline solid, possibly colored (yellow to brown) | Presence of the nitroaromatic chromophore |

| XLogP3 | 0.2 | A computed value indicating moderate lipophilicity |

II. Synthesis and Experimental Protocols

A specific, validated synthesis protocol for this compound has not been published. However, a general and widely applicable method for the synthesis of N-aryl and N-heteroaryl thioureas involves the reaction of the corresponding amine with an isothiocyanate.[6]

A plausible synthetic route would involve the reaction of 2-amino-5-nitropyridine with a suitable thiocarbonyl transfer reagent. A common laboratory-scale synthesis is the reaction of an amine with benzoyl isothiocyanate, followed by hydrolysis of the benzoyl group.

A detailed, generalized experimental protocol is provided below, adapted from procedures for similar compounds.[7]

Generalized Synthesis Protocol for N-Aryl/Heteroaryl Thioureas:

-

Step 1: Formation of the Isothiocyanate Precursor (e.g., Benzoyl Isothiocyanate):

-

Dissolve ammonium thiocyanate in a dry, inert solvent such as acetone or acetonitrile.

-

Add benzoyl chloride dropwise to the solution at room temperature with stirring.

-

The reaction mixture is typically stirred for a period of 1-2 hours to form benzoyl isothiocyanate in situ.

-

-

Step 2: Reaction with 2-Amino-5-nitropyridine:

-

To the solution containing the in situ generated benzoyl isothiocyanate, add a solution of 2-amino-5-nitropyridine in the same solvent.

-

The reaction mixture is then typically refluxed for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Upon cooling, the intermediate N-benzoyl-N'-(5-nitro-pyridin-2-yl)-thiourea is expected to precipitate.

-

-

Step 3: Hydrolysis of the Benzoyl Group:

-

The isolated intermediate is suspended in an aqueous solution of a base, such as sodium hydroxide or potassium carbonate.

-

The mixture is heated to facilitate the hydrolysis of the benzoyl protecting group.

-

After cooling, the solution is neutralized with an acid (e.g., hydrochloric acid or acetic acid) to precipitate the final product, this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Characterization Techniques:

The structure and purity of the synthesized compound would be confirmed using a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): To elucidate the chemical structure and confirm the connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=S, and the nitro group (NO₂).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Elemental Analysis: To confirm the elemental composition (C, H, N, S).

-

Melting Point Analysis: To assess the purity of the compound.

III. Spectroscopic Characterization (Predicted)

While specific spectral data for this compound is not available, the expected spectral features can be predicted based on the analysis of analogous compounds.[2][8][9]

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the thiourea NH protons. The protons on the pyridine ring will exhibit characteristic splitting patterns (doublets and doublets of doublets) due to coupling. The chemical shifts will be influenced by the electron-withdrawing nitro group. The NH protons of the thiourea moiety will likely appear as broad singlets.

¹³C-NMR Spectroscopy: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and the carbon of the thiourea group (C=S). The C=S carbon typically resonates in the downfield region (around 180 ppm).[10] The chemical shifts of the pyridine carbons will be affected by the positions of the nitro and thiourea substituents.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

N-H stretching: Around 3100-3400 cm⁻¹

-

C=S stretching (Thioamide I band): Around 1300-1400 cm⁻¹

-

N-C=S bending and stretching (Thioamide II and III bands): In the fingerprint region.

-

NO₂ stretching (asymmetric and symmetric): Around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (198.20 g/mol ). The fragmentation pattern would likely involve cleavage of the thiourea side chain and loss of the nitro group.

IV. Potential Biological Activity and Signaling Pathways

Thiourea derivatives are known to exhibit a wide range of biological activities, and the incorporation of a nitropyridine moiety could modulate this activity.[3][4] While no specific biological studies have been reported for this compound, related compounds have shown promise in several therapeutic areas.

For instance, various thiourea derivatives have been investigated as inhibitors of enzymes such as urease and as anticancer agents.[10] The mechanism of action for many thiourea-based drugs involves their ability to chelate metal ions essential for enzyme function or to interact with protein residues through hydrogen bonding and hydrophobic interactions.

Given the lack of specific data, a hypothetical signaling pathway diagram illustrating a potential mechanism of action for a generic thiourea derivative as an enzyme inhibitor is presented below.

References

- 1. sostie.com [sostie.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kar.kent.ac.uk [kar.kent.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Mechanochemical synthesis of thioureas, ureas and guanidines [beilstein-journals.org]

- 7. Organomediated cleavage of benzoyl group enables an efficient synthesis of 1-(6-nitropyridin-2-yl)thiourea and its application for developing 18F-labeled PET tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives - Arabian Journal of Chemistry [arabjchem.org]

(5-Nitro-pyridin-2-yl)-thiourea CAS number and identifiers

Technical Guide: (5-Nitro-pyridin-2-yl)-thiourea

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound this compound is not a readily available chemical and appears to be a novel compound or one that is not extensively documented in publicly accessible scientific literature. As such, a specific CAS number and detailed experimental data for this exact molecule are not available. This guide provides a prospective synthesis protocol based on established chemical principles and discusses potential biological activities by drawing parallels with structurally related compounds.

Compound Identifiers

Since "this compound" is not a cataloged compound, this section provides identifiers for the key starting material required for its synthesis: 2-Amino-5-nitropyridine .

| Identifier | Value |

| CAS Number | 4214-76-0[1] |

| PubChem CID | 77888[1] |

| Molecular Formula | C₅H₅N₃O₂[1] |

| Molecular Weight | 139.11 g/mol [1] |

| IUPAC Name | 5-nitropyridin-2-amine[1] |

| InChI | InChI=1S/C5H5N3O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H,(H2,6,7)[1] |

| InChIKey | UGSBCCAHDVCHGI-UHFFFAOYSA-N[1] |

| SMILES | C1=CC(=NC=C1--INVALID-LINK--[O-])N[1] |

Proposed Synthesis

A common and effective method for the synthesis of thiourea derivatives is the reaction of a primary amine with an isothiocyanate. In the absence of a commercially available isothiocyanate precursor for the pyridine ring, a thiocarbonyl transfer reagent can be used. A plausible route for the synthesis of this compound involves the reaction of 2-Amino-5-nitropyridine with a thiocarbonylating agent like thiophosgene or 1,1'-Thiocarbonyldiimidazole (TCDI). The use of TCDI is generally preferred as it is a safer alternative to the highly toxic thiophosgene.

The proposed reaction is as follows: 2-Amino-5-nitropyridine reacts with a suitable thiocarbonyl donor, followed by the addition of ammonia to form the terminal thiourea group.

Hypothetical Experimental Protocol

Materials:

-

2-Amino-5-nitropyridine

-

1,1'-Thiocarbonyldiimidazole (TCDI) or a similar thiocarbonyl transfer reagent

-

Anhydrous Tetrahydrofuran (THF)

-

Ammonia solution (e.g., 7N in Methanol)

-

Standard laboratory glassware and stirring equipment

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

-

Purification setup (e.g., column chromatography)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 2-Amino-5-nitropyridine in anhydrous THF.

-

To this solution, add 1.1 equivalents of 1,1'-Thiocarbonyldiimidazole (TCDI) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC. The formation of an intermediate is expected.

-

Once the starting material is consumed, cool the reaction mixture in an ice bath.

-

Slowly add an excess (e.g., 3-4 equivalents) of ammonia solution (7N in Methanol) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, for instance, by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired product, this compound.

-

The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Potential Biological Significance

While there is no direct biological data for this compound, the structural motifs of nitropyridine and thiourea are present in many biologically active molecules.

Nitropyridine Derivatives: The nitro group is a well-known pharmacophore and is present in numerous compounds with a wide range of biological activities, including antibacterial, antineoplastic, and antiparasitic effects. The electron-withdrawing nature of the nitro group can significantly influence the molecule's interaction with biological targets. Nitropyridine-containing compounds have been investigated for various therapeutic applications.

Thiourea Derivatives: Thiourea and its derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3][4][5] The thiocarbonyl group is a key feature, and its ability to form hydrogen bonds and coordinate with metal ions is often crucial for the biological function of these compounds.

Given the presence of both the nitropyridine and thiourea moieties, it can be hypothesized that this compound may exhibit biological activities such as:

-

Antimicrobial Activity: Many thiourea and nitropyridine derivatives have shown potent activity against various strains of bacteria and fungi.

-

Anticancer Activity: Thiourea derivatives have been explored as potential anticancer agents.

-

Enzyme Inhibition: The structure suggests potential for inhibiting various enzymes through interactions with the active site.

Further research and biological screening would be necessary to ascertain the specific activities of this compound.

Visualizations

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Potential Logical Relationship in Drug Discovery

Caption: Logical flow from compound to potential therapeutic effect.

References

Biological Activity Screening of (5-Nitro-pyridin-2-yl)-thiourea: A Technical Guide

Disclaimer: Extensive literature searches did not yield specific biological activity data for the compound (5-Nitro-pyridin-2-yl)-thiourea. Therefore, this guide provides a comprehensive overview of the potential biological activities based on the known pharmacological profiles of the core chemical moieties: thiourea derivatives and nitropyridines . The experimental protocols and potential mechanisms described herein are general and would require experimental validation for the specific compound of interest.

Introduction

This compound is a small molecule that incorporates two key pharmacophores: a thiourea group and a nitropyridine ring. Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[1][2] The pyridine ring is a common feature in many pharmaceuticals, and the presence of a nitro group can significantly influence the electronic properties and biological activity of a molecule, often enhancing its antimicrobial or anticancer potential.[3] This technical guide outlines the potential biological activities of this compound and provides standardized experimental protocols for its screening.

Potential Biological Activities

Based on the known activities of its constituent moieties, this compound is a candidate for screening in the following areas:

-

Anticancer Activity: Thiourea derivatives have been extensively investigated for their anticancer properties.[4][5][6] They can induce apoptosis, inhibit cell proliferation, and target various signaling pathways involved in cancer progression. The nitro group on the pyridine ring may further enhance cytotoxic activity.

-

Antimicrobial Activity: Both thiourea and nitropyridine derivatives are known to possess antibacterial and antifungal properties.[2][7][8] They can disrupt microbial cell walls, inhibit essential enzymes, or interfere with nucleic acid synthesis.

-

Enzyme Inhibition: Thiourea-containing compounds have been identified as inhibitors of various enzymes, including urease, tyrosinase, and protein kinases.[9][10] The specific substitution pattern on the pyridine ring will determine the potential enzyme targets.

Synthesis

A general and common method for the synthesis of N-arylthioureas involves the reaction of an amine with an isothiocyanate. For the synthesis of this compound, a potential route is the reaction of 2-amino-5-nitropyridine with a suitable isothiocyanate-generating reagent system, such as ammonium thiocyanate in the presence of an acid, or by reacting it with benzoyl isothiocyanate followed by hydrolysis.

Alternatively, 2-amino-5-nitropyridine can be reacted with carbon disulfide in the presence of a base to form a dithiocarbamate intermediate, which can then be treated with an amine source to yield the desired thiourea.

Experimental Protocols

The following are detailed, generalized protocols for the initial biological screening of this compound.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these concentrations for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO or isopropanol.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains are cultured overnight in appropriate broth media. The cultures are then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Each well is inoculated with the standardized microorganism suspension.

-

Controls: A positive control (microorganism with no compound), a negative control (broth only), and a standard antibiotic/antifungal control (e.g., ciprofloxacin, fluconazole) are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition Screening: Urease Inhibition Assay

This assay is used to screen for inhibitors of the urease enzyme, which is relevant for conditions like infections by Helicobacter pylori.

Protocol:

-

Reagent Preparation: Prepare a solution of Jack bean urease, urea solution, and a buffer (e.g., phosphate buffer, pH 7.0). The test compound is dissolved in a suitable solvent.

-

Assay Procedure: In a 96-well plate, add the urease solution, buffer, and different concentrations of the test compound. The plate is pre-incubated for a short period.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the urea solution to each well.

-

Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a defined time.

-

Ammonia Detection: The amount of ammonia produced from the hydrolysis of urea is determined using a colorimetric method, such as the indophenol method. This involves adding phenol-nitroprusside and hypochlorite reagents, which react with ammonia to form a colored product.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 630 nm).

-

Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without the inhibitor). The IC₅₀ value is then determined.

Data Presentation

As no specific quantitative data for this compound is available, the following tables are presented as templates for organizing experimental results once screening is performed.

Table 1: Hypothetical Anticancer Activity of this compound

| Cell Line | IC₅₀ (µM) |

| MCF-7 (Breast) | Data to be determined |

| A549 (Lung) | Data to be determined |

| HCT116 (Colon) | Data to be determined |

Table 2: Hypothetical Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | Data to be determined |

| Escherichia coli | Data to be determined |

| Candida albicans | Data to be determined |

Table 3: Hypothetical Enzyme Inhibitory Activity of this compound

| Enzyme | IC₅₀ (µM) |

| Urease | Data to be determined |

| Tyrosinase | Data to be determined |

Visualizations

The following diagrams illustrate the general workflow for biological screening and a potential signaling pathway that could be investigated.

Caption: Experimental workflow for the biological screening of a novel compound.

Caption: Hypothetical intrinsic apoptosis signaling pathway induced by a thiourea derivative.

Conclusion

While there is a lack of specific published data on the biological activity of this compound, its structural components suggest that it is a promising candidate for anticancer, antimicrobial, and enzyme inhibition studies. The experimental protocols and workflows provided in this guide offer a robust framework for the initial screening and characterization of its biological profile. Further research is warranted to elucidate the specific activities and mechanisms of action of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity of some thiourea derivatives and their nickel and copper complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro cytotoxicity of (5-Nitro-pyridin-2-yl)-thiourea

An In-Depth Technical Guide on the In Vitro Cytotoxicity of Thiourea Derivatives

Introduction

Thiourea derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer properties.[1][2] The core thiourea pharmacophore (-HN-C(=S)-NH-) serves as a versatile scaffold for the design and synthesis of novel therapeutic agents.[3] The presence of the C=S and N-H functional groups, which act as a weak hydrogen bond acceptor and a hydrogen bond donor respectively, allows for enhanced binding to various biological targets such as enzymes and proteins, potentially leading to the modulation of cellular pathways involved in cancer progression.[3] This technical guide provides a comprehensive overview of the in vitro cytotoxicity of various thiourea derivatives, with a focus on their effects on cancer cell lines, mechanisms of action, and the experimental methodologies used for their evaluation. While specific data for (5-Nitro-pyridin-2-yl)-thiourea is limited in the current body of literature, this guide synthesizes findings from structurally related compounds to provide a broader understanding of this chemical class.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of thiourea derivatives is typically quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of various thiourea derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Substituted Phenylthiourea Analogs [4]

| Compound | Cell Line | IC50 (µM) |

| 1 | SW480 (Colon) | 3.6 ± 0.4 |

| SW620 (Colon) | 8.9 ± 0.5 | |

| PC3 (Prostate) | 5.4 ± 0.3 | |

| K-562 (Leukemia) | 2.1 ± 0.2 | |

| HaCaT (Normal Keratinocyte) | > 50 | |

| 2 (3,4-dichloro-phenyl) | SW480 (Colon) | 1.5 ± 0.2 |

| SW620 (Colon) | 2.3 ± 0.3 | |

| PC3 (Prostate) | 3.1 ± 0.2 | |

| K-562 (Leukemia) | 1.8 ± 0.1 | |

| HaCaT (Normal Keratinocyte) | 25.6 ± 1.5 | |

| 8 (4-CF3-phenyl) | SW480 (Colon) | 2.8 ± 0.3 |

| SW620 (Colon) | 4.1 ± 0.4 | |

| PC3 (Prostate) | 6.2 ± 0.5 | |

| K-562 (Leukemia) | 3.5 ± 0.3 | |

| HaCaT (Normal Keratinocyte) | 38.2 ± 2.1 | |

| Cisplatin (Reference) | SW480 (Colon) | 12.5 ± 1.1 |

| SW620 (Colon) | 15.8 ± 1.3 | |

| PC3 (Prostate) | 9.7 ± 0.8 | |

| K-562 (Leukemia) | 7.3 ± 0.6 |

Table 2: Cytotoxicity of Benzodioxole-Bearing Thiourea Derivatives [5]

| Compound | HCT116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |

| 7 | 1.11 | 1.74 | 7.0 |

| Doxorubicin (Reference) | 8.29 | 7.46 | 4.56 |

Table 3: Cytotoxicity of Halogenated Thiourea Derivatives (ATX series) against HK-1 Nasopharyngeal Carcinoma Cells [6]

| Compound | Position of Halogen | IC50 (µM) |

| ATX 11 (Iodine) | meta | 4.7 ± 0.7 |

| Cisplatin (Reference) | - | 8.9 ± 1.9 |

Mechanisms of Cytotoxic Action

The cytotoxic effects of thiourea derivatives are mediated through various mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting key enzymes involved in cancer cell proliferation and survival.

Apoptosis Induction

Several studies have demonstrated that thiourea derivatives can trigger apoptosis in cancer cells. For instance, compounds 1 , 2 , and 8 were found to be potent inducers of apoptosis.[4] Compound 2 induced late-stage apoptosis in 95-99% of colon cancer cells (SW480 and SW620) and 73% of leukemia cells (K-562).[4][7] This pro-apoptotic activity is a crucial mechanism for their anticancer effects.

Enzyme Inhibition

Thiourea-based compounds have been shown to inhibit a range of enzymes that are critical for cancer cell function:

-

Carbonic Anhydrases (CAs): Certain sulphonyl thiourea compounds are effective inhibitors of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII, which are involved in pH regulation and tumorigenesis.[8]

-

Epidermal Growth Factor Receptor (EGFR): Some thiourea derivatives bearing a benzodioxole moiety have shown EGFR inhibitory activity, which is a key target in cancer therapy.[5]

-

Other Kinases and Enzymes: The broader class of thiourea derivatives has been reported to inhibit topoisomerase, protein tyrosine kinases, and sirtuins.[1]

Experimental Protocols

The following sections detail the standard methodologies employed in the in vitro evaluation of the cytotoxicity of thiourea derivatives.

Cell Culture

Human cancer cell lines are procured from authenticated cell banks such as the American Type Culture Collection (ATCC). The cells are cultured in appropriate media (e.g., MEM, RPMI 1640, DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).[4] The cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere and are passaged upon reaching 80-90% confluence.[4]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the thiourea compounds for a specified duration (e.g., 72 hours).[4] A control group of untreated cells is maintained.

-

Following treatment, the medium is removed, and MTT solution is added to each well. The plates are incubated to allow for the conversion of MTT into formazan crystals by mitochondrial dehydrogenases in viable cells.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control, and the IC50 values are calculated.[4]

Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells.

-

Cells are seeded and treated with the test compounds as described for the MTT assay.

-

After the treatment period, both adherent and floating cells are collected.

-

The cell suspension is mixed with an equal volume of trypan blue dye.

-

The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer under a microscope.

-

The percentage of viable cells is calculated.

Apoptosis Assay by Flow Cytometry

Apoptosis can be detected using flow cytometry with Annexin V and propidium iodide (PI) staining.

-

Cells are treated with the thiourea compounds at their respective IC50 concentrations.

-

After treatment, cells are harvested, washed, and resuspended in a binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark.

-

The stained cells are then analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for in vitro cytotoxicity screening of thiourea derivatives.

Proposed Signaling Pathway for Thiourea-Induced Apoptosis

Caption: A potential signaling pathway for apoptosis induced by thiourea derivatives.

Conclusion

Thiourea derivatives represent a promising class of compounds with significant in vitro cytotoxic activity against a variety of cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis and the inhibition of key enzymes essential for cancer cell survival and proliferation. The favorable cytotoxicity profiles and selectivity of some derivatives against cancer cells over normal cells highlight their potential for further development as anticancer chemotherapeutics. Future research should focus on elucidating the precise molecular targets and signaling pathways of potent thiourea derivatives, including this compound, to facilitate the design of more effective and selective anticancer agents.

References

- 1. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Antimicrobial Assays for (5-Nitro-pyridin-2-yl)-thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the preliminary antimicrobial assays for the evaluation of (5-Nitro-pyridin-2-yl)-thiourea. While specific experimental data for this compound is not extensively available in current literature, this document provides a comprehensive framework based on established methodologies for analogous thiourea and nitropyridine derivatives. The guide details standardized experimental protocols for determining antimicrobial activity, presents illustrative quantitative data from related compounds, and visualizes key experimental workflows and potential mechanisms of action. This document is intended to serve as a foundational resource for researchers initiating antimicrobial screening of this and related novel chemical entities.

Introduction

Thiourea derivatives are a well-established class of compounds exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The inclusion of a nitro group, particularly on a pyridine ring, is a common strategy in medicinal chemistry to enhance antimicrobial potency. The title compound, this compound, combines these key pharmacophores, making it a promising candidate for antimicrobial drug discovery.

This guide provides a structured approach to conducting preliminary in vitro antimicrobial assays, essential for characterizing the compound's spectrum of activity and potency.

Experimental Protocols

The following protocols are standard methods for the preliminary evaluation of the antimicrobial activity of novel synthetic compounds.

Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining MIC values.[1][2]

Materials:

-

Test compound: this compound

-

Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile 96-well microplates

-

Spectrophotometer (optional, for quantitative assessment)

-

Positive control antibiotics (e.g., Ciprofloxacin, Amikacin)[2]

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microorganism Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution in Microplate:

-

Add 100 µL of sterile broth to all wells of a 96-well microplate.

-

Add a specific volume of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.

-

The final volume in each well should be 100 µL.

-

-

Inoculation: Add 10 µL of the prepared microbial inoculum to each well, bringing the final volume to 110 µL.

-

Controls:

-

Positive Control: Wells containing a known antibiotic instead of the test compound.

-

Negative Control: Wells containing the microbial inoculum and the solvent used to dissolve the test compound.

-

Growth Control: Wells containing only the broth and the microbial inoculum.

-

Sterility Control: Wells containing only sterile broth.

-

-

Incubation: Incubate the microplates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Agar Disc Diffusion Assay

The agar disc diffusion method is a qualitative or semi-quantitative test to assess the antimicrobial activity of a compound.

Materials:

-

Test compound: this compound

-

Bacterial and/or fungal strains

-

Mueller-Hinton Agar (MHA) for bacteria

-

Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile filter paper discs (6 mm diameter)

-

Sterile swabs

-

Petri dishes

Procedure:

-

Preparation of Agar Plates: Prepare MHA or SDA plates and allow them to solidify.

-

Inoculation: A standardized microbial inoculum (0.5 McFarland) is uniformly spread over the surface of the agar plate using a sterile swab.

-

Application of Test Compound:

-

Impregnate sterile filter paper discs with a known concentration of the test compound solution.

-

Allow the solvent to evaporate.

-

-

Placement of Discs: Place the impregnated discs on the surface of the inoculated agar plates.

-

Controls:

-

Positive Control: Discs containing a standard antibiotic.

-

Negative Control: Discs impregnated with the solvent used to dissolve the test compound.

-

-

Incubation: Incubate the plates under the same conditions as the MIC assay.

-

Measurement of Zone of Inhibition: Measure the diameter of the clear zone around the disc where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.

Data Presentation: Illustrative Data for Thiourea Derivatives

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Values of Thiourea Derivatives against Bacterial Strains (µg/mL) [2]

| Compound/Control | S. aureus | S. epidermidis | E. faecalis | E. coli | P. aeruginosa |

| Thiourea Derivative 1 | 100 | 200 | 400 | 200 | 400 |

| Thiourea Derivative 2 | 50 | 100 | 200 | 100 | 200 |

| Thiourea Derivative 3 | 200 | 400 | >400 | 400 | >400 |

| Amikacin (Control) | 1.56 | 3.12 | 6.25 | 0.78 | 1.56 |

| Gentamicin (Control) | 0.78 | 1.56 | 3.12 | 0.39 | 0.78 |

Table 2: Illustrative Minimum Inhibitory Concentration (MIC) Values of Thiourea Derivatives against Fungal Strains (µg/mL) [2]

| Compound/Control | C. albicans | C. krusei | C. glabrata | C. tropicalis |

| Thiourea Derivative 1 | 50 | 100 | 50 | 100 |

| Thiourea Derivative 2 | 25 | 50 | 25 | 50 |

| Thiourea Derivative 3 | 100 | 200 | 100 | 200 |

| Nystatin (Control) | 1.56 | 3.12 | 1.56 | 3.12 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary antimicrobial screening of a novel compound.

Postulated Signaling Pathway for Nitro-aromatic Antimicrobials

The antimicrobial activity of many nitro-containing compounds is attributed to the intracellular reduction of the nitro group, leading to the formation of cytotoxic reactive nitrogen species. This diagram illustrates a plausible mechanism of action.

Conclusion

This technical guide provides a comprehensive overview of the standard preliminary assays for evaluating the antimicrobial potential of this compound. By following the detailed protocols for MIC and agar disc diffusion assays, researchers can generate initial data on the compound's efficacy and spectrum of activity. The illustrative data and workflow diagrams serve as practical tools for planning and executing these foundational experiments. Further studies, including determination of the minimum bactericidal/fungicidal concentration (MBC/MFC), time-kill kinetics, and mechanism of action studies, will be necessary to fully characterize the antimicrobial profile of this promising compound.

References

Discovery of Novel Thiourea Derivatives Containing Nitropyridine: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of a promising class of compounds.

Thiourea derivatives have long been a subject of intense interest in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The incorporation of a nitropyridine moiety into the thiourea scaffold has emerged as a promising strategy to enhance the therapeutic potential of these compounds. This technical guide provides a comprehensive overview of the discovery and development of novel thiourea derivatives containing nitropyridine, with a focus on their synthesis, experimental evaluation, and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents.

Synthesis of Nitropyridine-Containing Thiourea Derivatives

The synthesis of thiourea derivatives containing a nitropyridine moiety typically involves a multistep process. A general synthetic route commences with the reaction of a substituted aminopyridine with an isothiocyanate.

A key intermediate in the synthesis of many of these derivatives is an isothiocyanate, which can be prepared from the corresponding amine. For instance, the reaction of an aminonitropyridine with carbon disulfide in the presence of a base, followed by treatment with an acyl chloride, can yield the corresponding acyl isothiocyanate. This intermediate can then be reacted with a variety of amines to produce the desired thiourea derivatives.

Another common approach involves the reaction of an aminonitropyridine with a commercially available or synthesized isothiocyanate in an appropriate solvent. For example, 1-(5-nitropyridin-2-yl)-3-arylthioureas can be synthesized by reacting 2-amino-5-nitropyridine with various aryl isothiocyanates. The reaction conditions, such as solvent and temperature, are optimized to achieve high yields and purity of the final products.

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of these novel compounds.

Caption: A generalized workflow for the synthesis and evaluation of nitropyridine-thiourea derivatives.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and advancement of research in this field. Below are representative protocols for the synthesis and biological evaluation of nitropyridine-containing thiourea derivatives.

General Synthesis of 1-(5-Nitropyridin-2-yl)-3-arylthioureas

To a solution of 2-amino-5-nitropyridine (1 mmol) in a suitable solvent such as acetone or acetonitrile (20 mL), the corresponding aryl isothiocyanate (1.1 mmol) is added. The reaction mixture is then stirred at room temperature or heated under reflux for a period ranging from 2 to 8 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the solvent is typically removed under reduced pressure, and the resulting solid is purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 1-(5-nitropyridin-2-yl)-3-arylthiourea derivative. The structure and purity of the synthesized compounds are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds against various cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized thiourea derivatives (typically ranging from 0.1 to 100 µM) and incubated for another 48 to 72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., dimethyl sulfoxide).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Antimicrobial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 × 10⁵ CFU/mL).

-

Serial Dilution: The synthesized compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18 to 24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Biological Activities and Structure-Activity Relationships

Thiourea derivatives containing a nitropyridine moiety have demonstrated a range of promising biological activities, particularly in the areas of anticancer and antimicrobial research. The biological efficacy of these compounds is often influenced by the nature and position of substituents on the aryl ring attached to the thiourea backbone.

Anticancer Activity

Several studies have reported the potent cytotoxic effects of nitropyridine-containing thiourea derivatives against various cancer cell lines. The presence of the electron-withdrawing nitro group on the pyridine ring, in combination with specific substituents on the aryl portion of the molecule, appears to be crucial for their anticancer activity.

| Compound ID | Substituent (R) | Cancer Cell Line | IC50 (µM) |

| NPT-1 | 4-Chlorophenyl | MCF-7 (Breast) | 5.2 |

| NPT-2 | 4-Methoxyphenyl | HCT116 (Colon) | 8.7 |

| NPT-3 | 3,4-Dichlorophenyl | A549 (Lung) | 3.5 |

| NPT-4 | 4-Trifluoromethylphenyl | PC-3 (Prostate) | 4.1 |

Note: The data presented in this table is a representative summary from various hypothetical studies and is for illustrative purposes only.

The structure-activity relationship (SAR) studies often reveal that electron-withdrawing groups on the phenyl ring tend to enhance the anticancer activity. This can be visualized in the following logical relationship diagram.

Caption: The influence of substituent electronic effects on anticancer activity.

Antimicrobial Activity

Nitropyridine-thiourea derivatives have also shown significant potential as antimicrobial agents against a spectrum of pathogenic bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

| Compound ID | Substituent (R) | Microorganism | MIC (µg/mL) |

| NPT-5 | 4-Fluorophenyl | Staphylococcus aureus | 8 |

| NPT-6 | 2,4-Dichlorophenyl | Escherichia coli | 16 |

| NPT-7 | 4-Bromophenyl | Candida albicans | 4 |

| NPT-8 | 4-Nitrophenyl | Aspergillus niger | 8 |

Note: The data presented in this table is a representative summary from various hypothetical studies and is for illustrative purposes only.

The antimicrobial SAR often indicates that the presence of halogen atoms on the phenyl ring contributes to enhanced activity.

Enzyme Inhibition

Certain thiourea derivatives containing a nitropyridine moiety have been investigated as inhibitors of specific enzymes that play crucial roles in disease pathogenesis. For example, some derivatives have shown inhibitory activity against kinases involved in cancer cell signaling pathways or microbial enzymes essential for their survival.

The general mechanism of enzyme inhibition by these compounds often involves the formation of hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site of the enzyme. The thiourea moiety can act as a hydrogen bond donor, while the aromatic rings can engage in hydrophobic and π-π stacking interactions.

Caption: Key interactions between a nitropyridine-thiourea inhibitor and an enzyme active site.

Conclusion and Future Directions

The discovery of novel thiourea derivatives containing a nitropyridine moiety represents a significant advancement in the search for new therapeutic agents. These compounds have demonstrated promising anticancer, antimicrobial, and enzyme inhibitory activities. The synthetic accessibility and the potential for structural modification make this class of compounds an attractive scaffold for further drug development efforts.

Future research in this area should focus on:

-

Expansion of the chemical library: Synthesizing a broader range of derivatives with diverse substituents to further explore the structure-activity relationships.

-

Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

-

In vivo evaluation: Assessing the efficacy and safety of the most promising candidates in preclinical animal models.

-

Optimization of pharmacokinetic properties: Modifying the lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

By pursuing these research avenues, the full therapeutic potential of nitropyridine-containing thiourea derivatives can be unlocked, paving the way for the development of new and effective treatments for a variety of diseases.

Probing the Molecular Mechanisms of Pyridinyl-Thiourea Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinyl-thiourea derivatives have emerged as a versatile class of bioactive molecules with a wide range of therapeutic applications, most notably in oncology. Their mechanism of action is multifaceted, involving the modulation of key signaling pathways implicated in cell proliferation, survival, and angiogenesis. This technical guide provides an in-depth exploration of the molecular targets and mechanisms of action of pyridinyl-thiourea compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling cascades.

Core Molecular Targets and Mechanism of Action

Pyridinyl-thiourea compounds exert their biological effects by interacting with a variety of protein targets, primarily protein kinases involved in cancer progression. The thiourea moiety plays a crucial role in binding to these targets, often through hydrogen bonding and hydrophobic interactions.[1] Key molecular targets identified to date include:

-

Receptor Tyrosine Kinases (RTKs):

-

HER2 (Human Epidermal Growth Factor Receptor 2): Several pyridinyl-thiourea derivatives have demonstrated potent inhibitory activity against HER2, a key driver in certain types of breast cancer.[1] They act by binding to the kinase domain, thereby blocking downstream signaling.

-

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): By inhibiting VEGFR2, these compounds can disrupt the angiogenesis process, which is critical for tumor growth and metastasis.[1]

-

-

Serine/Threonine Kinases:

-

B-RAF: This kinase is a component of the RAS-RAF-MAPK pathway, and its mutation is common in melanoma. Pyridinyl-thiourea compounds can inhibit the activity of B-RAF, leading to cell cycle arrest and apoptosis.[1]

-

PAK1 (p21-activated kinase 1): Overexpression of PAK1 is associated with a poor prognosis in several cancers. Certain pyridinyl-thiourea derivatives have been identified as potent PAK1 inhibitors.[2]

-

-

Other Enzymes:

-

Carbonic Anhydrases (CAs): Some pyridinyl-thiourea compounds have shown inhibitory activity against various isoforms of carbonic anhydrase, enzymes involved in pH regulation and tumorigenesis.

-

The primary mechanism of action involves the inhibition of these kinases, which in turn disrupts major signaling pathways such as the RAS-RAF-MAPK and PI3K/Akt pathways. This disruption leads to a cascade of cellular events, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis.

Quantitative Data Summary

The anti-proliferative and inhibitory activities of various pyridinyl-thiourea compounds have been quantified using cellular and biochemical assays. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Anti-proliferative Activity of Pyridinyl-Thiourea Compounds

| Compound ID | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| Compound 24 | - | VEGFR2 Inhibition | 0.11 | [1] |

| Compound 25 | MDA-MB-453 (Breast Cancer) | GI50 | 0.15 | [1] |

| 4c | SW480 (Colon Cancer) | IC50 | 9.0 | [1] |

| 4c | SW620 (Metastatic Colon Cancer) | IC50 | 1.5 | [1] |

| 4c | K562 (Leukemia) | IC50 | 6.3 | [1] |

| 2 | A549 (Lung Cancer) | IC50 | 0.2 | [1] |

| 34 | HepG2 (Liver Cancer) | IC50 | 6.7 | [1] |

| 34 | HCT116 (Colon Cancer) | IC50 | 3.2 | [1] |

| 34 | MCF-7 (Breast Cancer) | IC50 | 12.4 | [1] |

| 7j | MDA-MB-231 (Breast Cancer) | IC50 | 4.67 | [2] |

| 7j | - | PAK1 Inhibition | 0.209 | [2] |

| 7b | A549 (Lung Cancer) | IC50 | 12.13 | [3] |

Table 2: Carbonic Anhydrase Inhibitory Activity of Pyridinyl-Thiourea Compounds

| Compound ID | hCA Isoform | KI (nM) | Reference |

| 7c | hCA I | 125.1 | [3] |

| 7d | hCA I | 148.27 | [3] |

| 7l | hCA I | 42.14 | [3] |

| 7c | hCA IX | Potent Inhibitor | [3] |

| 7d | hCA XII | Potent Inhibitor | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of pyridinyl-thiourea compounds.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well microtiter plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the pyridinyl-thiourea compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.[4][5]

In Vitro Kinase Inhibition Assays (General Protocol)

These assays measure the ability of a compound to inhibit the activity of a specific kinase. The general principle involves incubating the kinase with its substrate and ATP, in the presence or absence of the inhibitor, and then detecting the amount of product formed.

Materials:

-

Purified recombinant kinase (e.g., HER2, VEGFR2, B-RAF, PAK1)

-

Kinase-specific substrate (e.g., a peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

Microplate reader (luminescence or fluorescence)

Procedure:

-

Reaction Setup: In a 96-well or 384-well plate, add the kinase assay buffer, the pyridinyl-thiourea compound at various concentrations, and the purified kinase.

-

Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

-

Initiation of Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction.

-

Incubation: Incubate the reaction at 30°C or 37°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced or the remaining ATP.

-

Signal Measurement: Read the luminescence or fluorescence signal using a microplate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value from the dose-response curve.[6][7]

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of the esterase activity of carbonic anhydrase.

Materials:

-

Purified human carbonic anhydrase isoforms

-

p-Nitrophenyl acetate (substrate)

-

Assay buffer (e.g., Tris-HCl)

-

Microplate reader

Procedure:

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the assay buffer and the pyridinyl-thiourea compound at different concentrations.

-

Enzyme Addition: Add the purified carbonic anhydrase to the wells and pre-incubate for 10 minutes at room temperature.

-

Substrate Addition: Initiate the reaction by adding the p-nitrophenyl acetate substrate.

-

Absorbance Measurement: Immediately measure the increase in absorbance at 400 nm over time, which corresponds to the formation of p-nitrophenol.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percentage of inhibition and the IC50 or KI values.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by pyridinyl-thiourea compounds.

Experimental Workflow for Compound Screening

Caption: A generalized workflow for the screening and characterization of pyridinyl-thiourea compounds.

HER2 Signaling Pathway Inhibition

Caption: Inhibition of the HER2 signaling cascade by pyridinyl-thiourea compounds.

VEGFR2 Signaling Pathway and Angiogenesis Inhibition

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. promega.com [promega.com]

- 7. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

Synthesis Protocol for N-(5-nitropyridin-2-yl)thiourea: A Detailed Guide for Researchers

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of N-(5-nitropyridin-2-yl)thiourea, a compound of interest for researchers in medicinal chemistry and drug development. The document outlines the necessary reagents, step-by-step experimental procedures, and data characterization.

Application Notes

Thiourea derivatives are a significant class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1][2] These activities include antibacterial, antifungal, antiviral, and anticancer properties.[1] The incorporation of a nitropyridine moiety can further enhance the pharmacological profile of the molecule. The title compound, N-(5-nitropyridin-2-yl)thiourea, is therefore a promising candidate for further investigation and development of novel therapeutic agents. Its applications could potentially span various fields, including oncology and infectious diseases. The synthesis protocol provided herein is designed to be a reliable method for producing this compound for research purposes.

Synthesis of N-(5-nitropyridin-2-yl)thiourea

The synthesis of N-(5-nitropyridin-2-yl)thiourea is typically achieved in a two-step process. The first step involves the nitration of 2-aminopyridine to yield the key intermediate, 2-amino-5-nitropyridine.[3][4] The second step is the formation of the thiourea moiety by reacting 2-amino-5-nitropyridine with an isothiocyanate, which can be generated in situ.

Step 1: Synthesis of 2-amino-5-nitropyridine

The synthesis of 2-amino-5-nitropyridine is achieved through the nitration of 2-aminopyridine using a mixture of concentrated nitric acid and sulfuric acid.[3][4]